molecular formula C17H26Cl2N4O4S B13721309 2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride

2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride

Cat. No.: B13721309
M. Wt: 453.4 g/mol
InChI Key: WOLTUIJDTOZSNN-UHFFFAOYSA-M
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Description

2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolium core, which is often associated with biological activity and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazolium ring, followed by the introduction of various functional groups through controlled reactions. Specific reagents and catalysts are used to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolium core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Ethoxycarbonyl-2-oxo-propyl)-4-methyl-benzoic acid
  • 2-Ethyl-1,2-dihydro-6,7-dimethoxy-1-oxo-4-Isoquinolinecarboxylic acid

Uniqueness

What sets 2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride apart is its unique combination of functional groups and the thiazolium core, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H26Cl2N4O4S

Molecular Weight

453.4 g/mol

IUPAC Name

ethyl 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-2-yl]-2-hydroxypropanoate;chloride;hydrochloride

InChI

InChI=1S/C17H25N4O4S.2ClH/c1-5-25-16(23)17(4,24)15-21(10(2)13(26-15)6-7-22)9-12-8-19-11(3)20-14(12)18;;/h8,22,24H,5-7,9H2,1-4H3,(H2,18,19,20);2*1H/q+1;;/p-1

InChI Key

WOLTUIJDTOZSNN-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(C)(C1=[N+](C(=C(S1)CCO)C)CC2=CN=C(N=C2N)C)O.Cl.[Cl-]

Origin of Product

United States

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